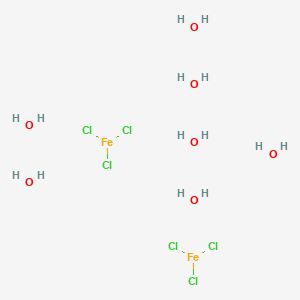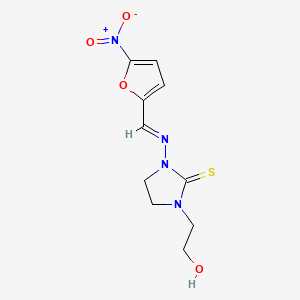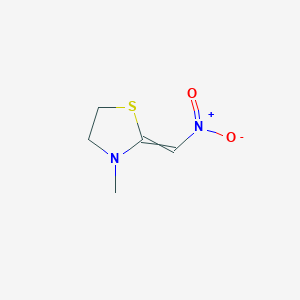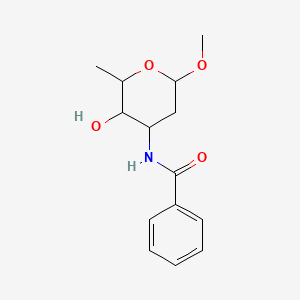![molecular formula C12H24O3 B14509601 {[(tert-Butylperoxy)methoxy]methyl}cyclohexane CAS No. 62704-86-3](/img/structure/B14509601.png)
{[(tert-Butylperoxy)methoxy]methyl}cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(tert-Butylperoxy)methoxy]methyl}cyclohexane is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are known for their ability to decompose and release oxygen, making them useful in various industrial applications, particularly as initiators for polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(tert-Butylperoxy)methoxy]methyl}cyclohexane typically involves the reaction of tert-butyl hydroperoxide with a suitable cyclohexane derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired peroxide compound. Common reagents used in the synthesis include tert-butyl hydroperoxide and a cyclohexane derivative, with the reaction often catalyzed by an acid or base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent unwanted side reactions. The compound is typically produced in batch reactors, with subsequent purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{[(tert-Butylperoxy)methoxy]methyl}cyclohexane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
Major products formed from reactions involving this compound include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{[(tert-Butylperoxy)methoxy]methyl}cyclohexane has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions, particularly in the production of plastics and resins.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Employed in the production of various industrial chemicals and materials, including adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of {[(tert-Butylperoxy)methoxy]methyl}cyclohexane involves the decomposition of the peroxide group to release free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. In biological systems, the free radicals generated by the compound can interact with cellular components, leading to oxidative stress and activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {[(tert-Butylperoxy)methoxy]methyl}cyclohexane include other organic peroxides such as:
- tert-Butyl hydroperoxide
- Di-tert-butyl peroxide
- Cumene hydroperoxide
Uniqueness
What sets this compound apart from other organic peroxides is its specific structure, which combines the tert-butylperoxy group with a cyclohexane moiety. This unique structure imparts specific reactivity and stability characteristics, making it particularly useful in certain industrial and research applications.
Propriétés
Numéro CAS |
62704-86-3 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
tert-butylperoxymethoxymethylcyclohexane |
InChI |
InChI=1S/C12H24O3/c1-12(2,3)15-14-10-13-9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
Clé InChI |
DSSOBODHFBYFSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOCOCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)

![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)


![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)


![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)


![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)
